3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5F3INO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine and its derivatives is crucial in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a methoxy group, and an iodine atom attached to it . The presence of these groups gives the compound its unique physical and chemical properties .Scientific Research Applications
Synthesis of Complex Pyridines
This compound has been pivotal in the synthesis of pyridines substituted with five different elements, showcasing its role in the development of complex organic molecules. The regioselective installation of functional groups on the pyridine nucleus has been demonstrated, highlighting novel methodologies for dehalocyanation of iodopyridines and microwave-assisted hydrolysis processes. These methodologies contribute significantly to the advancement of synthetic organic chemistry, enabling the creation of structurally diverse and functionally rich pyridines for potential applications in medicinal chemistry and materials science (Kieseritzky & Lindström, 2010).
Development of Trifluoromethyl-substituted Pyridines
Further research has expanded on the utility of iodopyridines in the synthesis of trifluoromethyl-substituted pyridines. This work has shown that 2-iodopyridines can be efficiently transformed into 2-(trifluoromethyl)pyridines by the displacement of iodide, facilitated by (trifluormethyl)copper generated in situ. This approach underscores the importance of 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine in facilitating the introduction of trifluoromethyl groups into pyridines, a modification that can significantly alter the chemical and physical properties of the resulting compounds for broader applications (Cottet & Schlosser, 2002).
Interaction with Molecular Iodine
The compound's behavior towards molecular iodine has been studied, revealing the formation of a complex with potential antithyroid activity. This interaction was investigated through UV-spectroscopy, leading to the discovery of a novel salt with unique structural characteristics. Such studies are crucial for understanding the reactivity of this pyridine derivative and its potential biological applications, further contributing to the field of drug development and pharmaceutical chemistry (Chernov'yants et al., 2011).
Future Directions
properties
IUPAC Name |
3-iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALNBVZKAAUOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698956 | |
Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
503184-34-7 | |
Record name | 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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